5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is an organic compound that features a boronic ester group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile typically involves the borylation of naphthalene derivativesThis reaction involves the coupling of a halogenated naphthalene with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is unique due to its combination of a boronic ester and a nitrile group attached to a naphthalene ring. This structure provides it with distinct chemical properties, making it highly versatile in various applications, particularly in organic synthesis and materials science .
Properties
Molecular Formula |
C17H18BNO2 |
---|---|
Molecular Weight |
279.1 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-10H,1-4H3 |
InChI Key |
BSAHAJKDWBAWEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C#N |
Origin of Product |
United States |
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